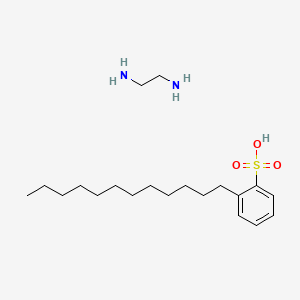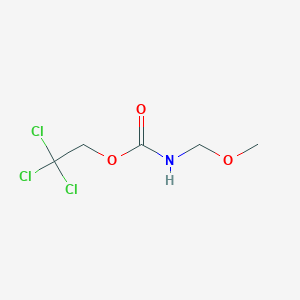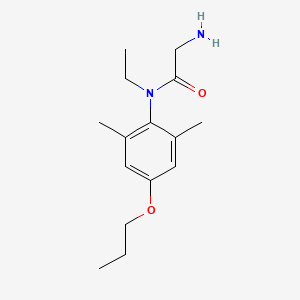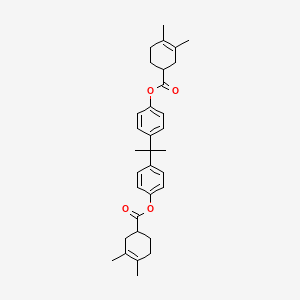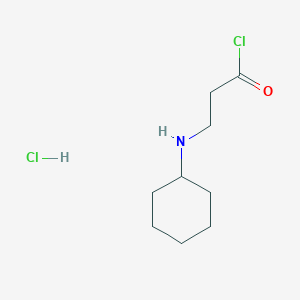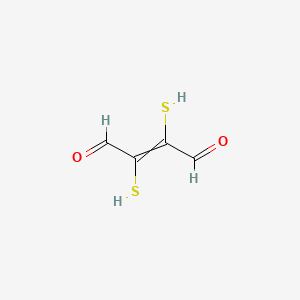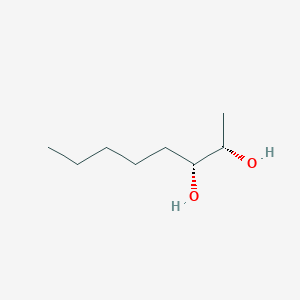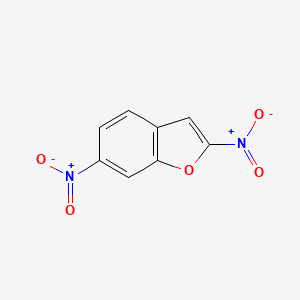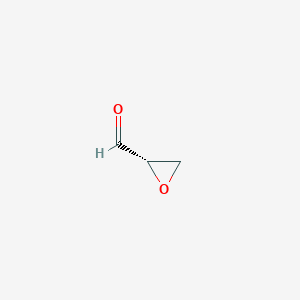
Sodio(ethyl)(4-((4-(ethylamino)phenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 49 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the base structure: This involves the reaction of 4-(ethylamino)phenyl and 4-(ethyl(3-sulphonatobenzyl)amino)phenyl under controlled conditions to form the core structure.
Cyclization: The intermediate compounds undergo cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.
Final assembly:
Industrial Production Methods
Industrial production of Acid Violet 49 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Acid Violet 49 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Acid Violet 49, affecting its color and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Acid Violet 49 has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in analytical chemistry for staining and visualization purposes.
Biology: The compound is employed in biological research for staining tissues and cells, aiding in microscopic analysis.
Medicine: Acid Violet 49 is used in medical diagnostics for staining biological samples, helping in the identification of specific structures.
Mecanismo De Acción
The mechanism of action of Acid Violet 49 involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Acid Violet 17: Similar in structure but with different functional groups, leading to variations in color and properties.
Acid Blue 9: Another synthetic dye with a similar core structure but different substituents, affecting its applications and behavior.
Uniqueness
Acid Violet 49 is unique due to its specific combination of functional groups and its ability to form stable complexes with various molecular targets. This makes it particularly useful in applications requiring precise staining and visualization .
Propiedades
Número CAS |
67828-27-7 |
|---|---|
Fórmula molecular |
C39H40N3NaO6S2 |
Peso molecular |
733.9 g/mol |
Nombre IUPAC |
sodium;2-[4-(ethylamino)phenyl]-5-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H41N3O6S2.Na/c1-4-40-34-17-15-33(16-18-34)38-23-14-32(26-39(38)50(46,47)48)28-42(6-3)36-21-12-30(13-22-36)24-29-10-19-35(20-11-29)41(5-2)27-31-8-7-9-37(25-31)49(43,44)45;/h7-26,40H,4-6,27-28H2,1-3H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
Clave InChI |
QEWJMCDXPTUEBT-UHFFFAOYSA-M |
SMILES canónico |
CCNC1=CC=C(C=C1)C2=C(C=C(C=C2)CN(CC)C3=CC=C(C=C3)C=C4C=CC(=[N+](CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C4)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


